molecular formula C7H13N3O4 B171910 Glycyl-d-glutamine CAS No. 115588-13-1

Glycyl-d-glutamine

Cat. No.: B171910
CAS No.: 115588-13-1
M. Wt: 203.2 g/mol
InChI Key: PNMUAGGSDZXTHX-SCSAIBSYSA-N
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Description

Glycyl-d-glutamine is a dipeptide composed of glycine and d-glutamine. It is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications. This compound is particularly significant in the field of nutrition and medicine due to its role in enhancing gut health and supporting immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycyl-d-glutamine typically involves the protection of the N-terminal of glycine using tert-butoxycarbonyl (Boc) anhydride, followed by condensation with d-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to obtain the crude product, which is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. One method involves mixing d-glutamine with carbonate water solution, followed by the addition of phthalimide acetyl chloride. The resulting product undergoes hydrazinolysis with hydrazine hydrate to yield this compound . These methods are designed to be environmentally friendly and cost-effective, avoiding the use of toxic solvents.

Chemical Reactions Analysis

Types of Reactions: Glycyl-d-glutamine undergoes various chemical reactions, including deamidation, hydrolysis, and condensation. Deamidation involves the hydrolysis of amide bonds, producing ammonia and the corresponding acidic amino acids .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ammonia, glutamic acid, and glycine. These products are essential for various metabolic processes and have significant biological functions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of glycyl-d-glutamine involves its hydrolysis into glycine and d-glutamine, which are then utilized in various metabolic pathways. Glycine acts as a neurotransmitter and a precursor for the synthesis of proteins and other biomolecules. d-Glutamine is involved in nitrogen transport and serves as an energy source for rapidly dividing cells . The compound also modulates the expression of genes involved in cell metabolism and immune response .

Comparison with Similar Compounds

Biological Activity

Glycyl-d-glutamine (Gly-Gln) is a dipeptide composed of glycine and d-glutamine, notable for its stability and solubility. This compound has garnered attention for its diverse biological activities, particularly in the fields of nutrition, immunology, and cardioprotection. This article delves into the biological activity of Gly-Gln, supported by research findings, case studies, and data tables.

This compound is synthesized through the condensation of glycine and d-glutamine. Upon hydrolysis, it releases glycine and d-glutamine, which participate in various metabolic pathways. Glycine serves as a neurotransmitter and a precursor for protein synthesis, while d-glutamine plays a role in nitrogen transport and energy provision for rapidly dividing cells .

Stability and Solubility

Gly-Gln exhibits enhanced stability compared to other dipeptides, making it suitable for various applications in clinical nutrition and research. Its solubility facilitates its incorporation into dietary supplements and parenteral nutrition formulations.

1. Gut Health

This compound has been shown to modulate gut microbiota positively. Research indicates that it enhances the production of short-chain fatty acids (SCFAs), which are crucial for gut health. SCFAs promote intestinal barrier integrity and have anti-inflammatory properties .

Table 1: Effects of Gly-Gln on Gut Microbiota

ParameterControl GroupGly-Gln Group
Bacterial LoadLowHigh
Alpha DiversityLowIncreased
SCFA Production (mmol/L)515

2. Cardioprotection

Gly-Gln demonstrates significant cardioprotective effects, particularly in models of ischemia/reperfusion injury. A study involving rat models indicated that supplementation with Gly-Gln improved myocardial energy metabolism, increased ATP levels, and reduced markers of myocardial damage such as creatine kinase (CK) and lactate dehydrogenase (LDH) .

Case Study: Myocardial Injury Post-Burn
In a controlled study on burn injury in rats, Gly-Gln supplementation led to improved cardiac function and reduced histopathological damage compared to control groups. The results highlighted that Gly-Gln could enhance ATP synthesis in cardiac tissues, aiding recovery from oxidative stress .

Table 2: Myocardial Function Indicators

Time Post-Burn (hours)CK (U/L) ControlCK (U/L) Gly-GlnATP Content (µmol/g) ControlATP Content (µmol/g) Gly-Gln
1215009002.54.0
2412007002.03.5
488005001.83.0

Nutritional Support

This compound is utilized in parenteral nutrition to support patients with critical illnesses where traditional feeding methods are inadequate. Its role in maintaining nitrogen balance and supporting immune function is crucial during periods of metabolic stress .

Immune Function

As an essential nutrient for lymphocyte proliferation and cytokine production, Gly-Gln plays a vital role in immune responses. It enhances macrophage activity and supports neutrophil function, thereby contributing to overall immune health .

Future Directions

Research continues to explore the potential of Gly-Gln in various therapeutic contexts. The integration of advanced techniques such as artificial intelligence in peptidomics may facilitate the discovery of novel glutamine-derived peptides with enhanced bioactivities .

Properties

IUPAC Name

(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does glycyl-L-glutamine interact with cardiac cells and what are the downstream effects?

A1: While the exact mechanism of interaction remains unclear, research suggests that glycyl-L-glutamine exerts a trophic effect on developing rat heart cells. [] This means it supports the growth and survival of these cells, specifically influencing the cholinergic system, which is crucial for communication within the heart.

Q2: Does glycyl-L-glutamine affect the activity of acetylcholinesterase in cardiac cells?

A2: Interestingly, while glycyl-L-glutamine influences the expression of specific AChE molecular forms, it does not appear to alter the overall enzymatic activity of AChE in cultured post-natal ventricular myocytes. [] This suggests that its influence might be more focused on regulating the structural organization and localization of AChE, rather than directly modulating its catalytic activity.

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